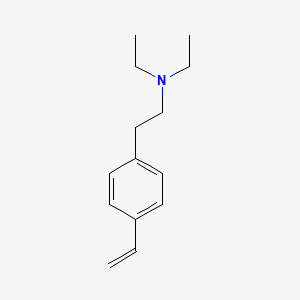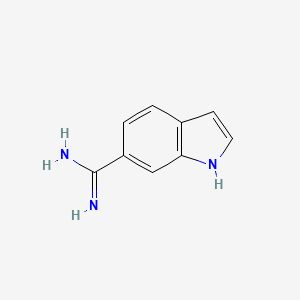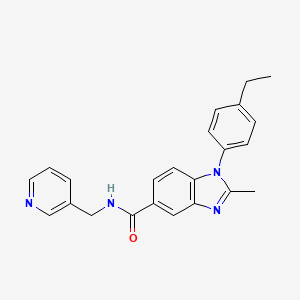
1-(4-ethylphenyl)-2-methyl-N-(3-pyridinylmethyl)-5-benzimidazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-2-methyl-N-(3-pyridinylmethyl)-5-benzimidazolecarboxamide is a member of benzimidazoles.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
- Research on the chemical synthesis and molecular structure of similar compounds like 1-(4-ethylphenyl)-2-methyl-N-(3-pyridinylmethyl)-5-benzimidazolecarboxamide provides insights into their potential applications. Studies in this area focus on understanding the chemical properties and reactions of these compounds. For example, Mackenzie et al. (1988) explored the alkylation and acylation of aminoimidazoles related to benzimidazole derivatives, highlighting the versatility of these compounds in chemical synthesis (Mackenzie, Wilson, Shaw, & Ewing, 1988).
Crystallography and Molecular Geometry
- Crystallography studies such as those by Liu et al. (2012) on related benzimidazole compounds, like Dabigatran etexilate tetrahydrate, reveal the molecular geometry and structural characteristics of these molecules. Such research is vital for understanding how these compounds interact at a molecular level (Liu, Zhang, Cai, Xu, & Shen, 2012).
Conformational and Intermolecular Interaction Studies
- Investigations into the conformational features and intermolecular interactions, as conducted by Nagarajaiah and Begum (2014), provide crucial insights into how such compounds behave in different environments, which is essential for their application in various fields, such as material science and pharmaceuticals (Nagarajaiah & Begum, 2014).
Antimicrobial Activity
- Some benzimidazole derivatives have been studied for their antimicrobial properties. For instance, Kolisnyk et al. (2015) explored the antimicrobial activity of similar compounds, highlighting the potential of benzimidazole derivatives in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Anticancer and Anti-Inflammatory Properties
- The synthesis and biological evaluation of compounds related to benzimidazoles for their potential anticancer and anti-inflammatory properties have been a subject of research, as shown in studies like those by Rahmouni et al. (2016). These compounds could contribute to the development of new therapies for cancer and inflammatory diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
properties
Molecular Formula |
C23H22N4O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-methyl-N-(pyridin-3-ylmethyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C23H22N4O/c1-3-17-6-9-20(10-7-17)27-16(2)26-21-13-19(8-11-22(21)27)23(28)25-15-18-5-4-12-24-14-18/h4-14H,3,15H2,1-2H3,(H,25,28) |
InChI Key |
XYXJYESAJITLHX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=NC3=C2C=CC(=C3)C(=O)NCC4=CN=CC=C4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NC3=C2C=CC(=C3)C(=O)NCC4=CN=CC=C4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




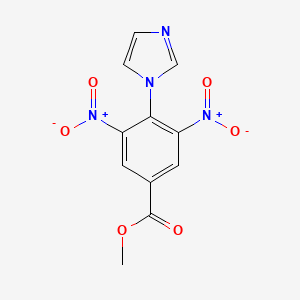
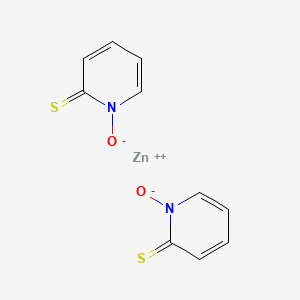
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone](/img/structure/B1228506.png)
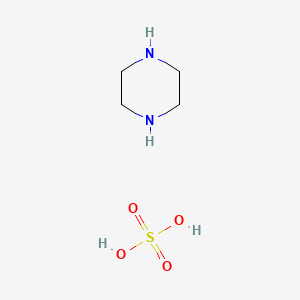
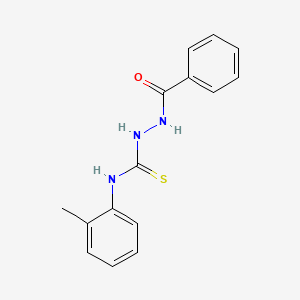


![N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1228515.png)
![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N'-[2-(2-ethoxyphenoxy)-1-oxoethyl]acetohydrazide](/img/structure/B1228516.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1228520.png)
![4-hydroxy-N-[[2-oxo-1-(3-oxo-1H-isobenzofuran-1-yl)-3-indolylidene]amino]benzamide](/img/structure/B1228521.png)
